![molecular formula C14H12N2O3 B432729 2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 315245-12-6](/img/structure/B432729.png)
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with amino, furyl, oxo, and carbonitrile groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
This compound is a derivative of 2-amino-4H-pyran-3-carbonitrile, which has been shown to have a wide range of biological activities
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with furfural in the presence of a base, followed by cyclization and oxidation steps to introduce the oxo group and complete the chromene ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis route.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furyl ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The mechanism of action often involves:
- Induction of Apoptosis : Compounds within the chromene class can induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
- Case Study : A study demonstrated that derivatives of chromene significantly inhibited growth in various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against a range of pathogens. The furan ring enhances its ability to disrupt microbial cell membranes.
- Research Findings : Studies have confirmed that chromene derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, protecting cells from oxidative stress.
-
Anticancer Studies :
- A study reported significant growth inhibition in various cancer cell lines with IC50 values indicating potent activity.
-
Antimicrobial Efficacy :
- Research demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
-
Structure-Activity Relationships (SAR) :
- Investigations revealed that modifications to the furan or oxo groups can enhance or diminish biological activity, providing insights for future drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-4-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Uniqueness
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern and the presence of the chromene core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable compound for further research and development.
Biological Activity
2-amino-4-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique chromene structure, which is characterized by a fused benzene and pyran ring system, along with various functional groups that contribute to its reactivity and biological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 256.26 g/mol. The compound contains an amino group, a furan ring, an oxo group, and a carbonitrile group, which are pivotal in defining its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The amino and carbonitrile groups may interact with various enzymes and receptors in the body, leading to modulation of cellular processes.
- Biochemical Pathways : Similar compounds have been shown to affect multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity of the compound. For instance, the furan moiety may enhance the compound's reactivity and biological efficacy.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies indicate that compounds within the chromene class exhibit anticancer properties by inducing apoptosis in cancer cells. For example:
- Mechanism : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation .
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. The presence of the furan ring is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes.
Antioxidant Activity
The antioxidant properties of this compound can be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing diseases related to oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study reported that derivatives of chromene exhibited significant growth inhibition in various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity .
- Antimicrobial Efficacy : Research demonstrated that chromene derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationships : Investigations into SAR have revealed that modifications to the furan or oxo groups can enhance or diminish biological activity, providing insights for future drug design .
Data Summary Table
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-7-8-12(10-5-2-6-18-10)13-9(17)3-1-4-11(13)19-14(8)16/h2,5-6,12H,1,3-4,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOFSMLXFHYCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138662 | |
Record name | 2-Amino-4-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315245-12-6 | |
Record name | 2-Amino-4-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315245-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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